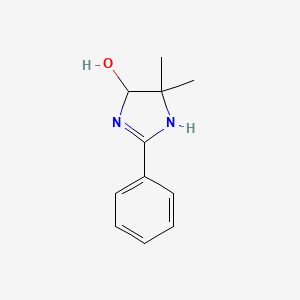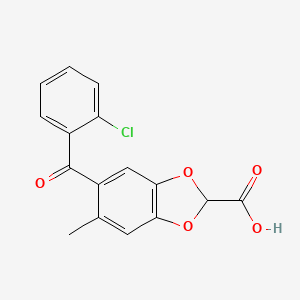
N-Hydroxy-N-methyldecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-methyldecanamide: is an organic compound belonging to the class of amides It features a hydroxyl group (-OH) and a methyl group (-CH₃) attached to the nitrogen atom of the amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Hydroxy-N-methyldecanamide can be synthesized through several methods. One common approach involves the reaction of decanoic acid with hydroxylamine and methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-N-methyldecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Hydroxy-N-methyldecanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its hydroxyl and amide functionalities make it a versatile intermediate in the development of pharmaceuticals and agrochemicals.
Medicine: this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-methyldecanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide bond can participate in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological effects.
Comparación Con Compuestos Similares
N-Hydroxy-N-methylacetamide: Similar structure but with a shorter carbon chain.
N-Hydroxy-N-methylbenzamide: Contains an aromatic ring instead of a long alkyl chain.
N-Hydroxy-N-methylformamide: The simplest form of N-hydroxy-N-methylamides.
Uniqueness: N-Hydroxy-N-methyldecanamide is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic compared to shorter-chain analogs, influencing its solubility and reactivity in different environments.
Propiedades
Número CAS |
99450-83-6 |
|---|---|
Fórmula molecular |
C11H23NO2 |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
N-hydroxy-N-methyldecanamide |
InChI |
InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-9-10-11(13)12(2)14/h14H,3-10H2,1-2H3 |
Clave InChI |
QZJIKZQTASXNMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)N(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)



![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)






![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
